4-Fluoro-1-methylindolin-2-one
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Overview
Description
4-Fluoro-1-methylindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the first position of the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoronitrobenzene and dimethyl malonate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Fluoro-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylindolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methylindolin-2-one: Lacks the fluorine atom at the fourth position.
5-Fluoro-1-methylindolin-2-one: Has the fluorine atom at the fifth position instead of the fourth.
3-Methylindolin-2-one: Has a methyl group at the third position instead of the first.
Uniqueness
4-Fluoro-1-methylindolin-2-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the fourth position enhances its potential as a pharmacophore, making it a valuable compound for drug development .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
DVELLIGPTBQUMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2F |
Origin of Product |
United States |
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